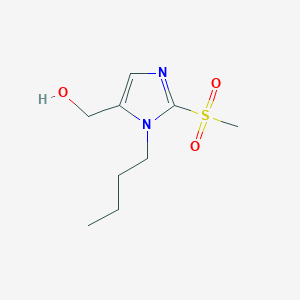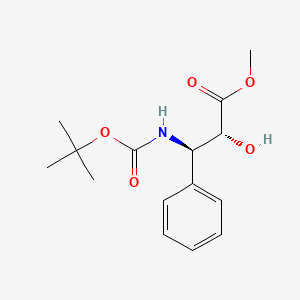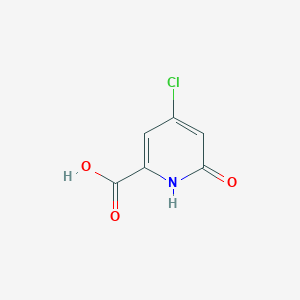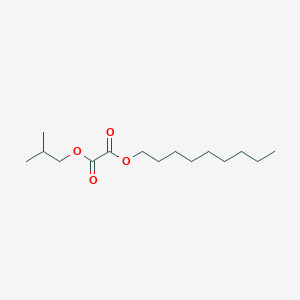
(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
Descripción general
Descripción
“(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is a synthetic organic compound. It has a molecular formula of C9H16N2O3S . The average mass of this compound is 232.300 Da .
Molecular Structure Analysis
The molecular structure of “(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación
Structural Characterization in Pharmaceuticals : A study by Tessler and Goldberg (2004) characterizes a structurally similar compound, focusing on its ordered structure stabilized by intermolecular hydrogen bonding, which is critical in pharmaceuticals for drug stability and efficacy (Tessler & Goldberg, 2004).
Synthesis of Carbonyl Compounds : Ohta et al. (1987) demonstrate the synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives, showcasing the potential of these compounds in synthesizing various carbonyl compounds, a fundamental process in organic chemistry (Ohta et al., 1987).
Synthesis in Heterocyclic Chemistry : Upadhyaya et al. (1997) focus on the synthesis and structural analysis of imidazole derivatives, indicating the importance of such compounds in the development of heterocyclic chemistry (Upadhyaya et al., 1997).
Crystallography Studies : Sieroń et al. (2004) explore the crystalline structure of a related compound, highlighting the importance of crystallography in understanding molecular interactions and stability (Sieroń et al., 2004).
Development of COX-2 Inhibitors : Tabatabai et al. (2012) investigate the synthesis of a similar compound as a selective COX-2 inhibitor, demonstrating its potential application in medicinal chemistry and drug design (Tabatabai et al., 2012).
Angiotensin II Receptor Antagonism : Ishii et al. (2002) detail the structure and properties of an angiotensin II receptor antagonist, underscoring the compound’s relevance in cardiovascular research (Ishii et al., 2002).
Antimicrobial Activity : Maheta et al. (2012) explore the antimicrobial activity of novel imidazole derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Maheta et al., 2012).
Direcciones Futuras
The future directions for “(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .
Propiedades
IUPAC Name |
(3-butyl-2-methylsulfonylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-3-4-5-11-8(7-12)6-10-9(11)15(2,13)14/h6,12H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMMKVIDOJMKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)
![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)




![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)



![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)

